![molecular formula C16H12N2O3 B4436364 1'-methylspiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B4436364.png)
1'-methylspiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione
Overview
Description
Synthesis Analysis
The synthesis of spirocyclic compounds like 1'-methylspiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione often involves cyclocondensation reactions under specific conditions. For example, a facile one-pot synthesis of related spiro heterocycles has been described using indole-2,3-diones and methylanthranilic acid in ethanol under dry conditions. This process highlights the importance of substituents at specific positions for intramolecular cyclization, demonstrating an environmentally benign character by using non-toxic chemicals and generating no waste (Saxena et al., 2004).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their spiro linkage, where two rings are connected at a single carbon atom. The presence of specific substituents and heteroatoms in the molecule can significantly influence its photochromic and solvatochromic properties, as well as the molecular geometry, which can be analyzed through methods like X-ray crystallography and molecular modeling (Tutynina et al., 2013).
Chemical Reactions and Properties
Spirocyclic compounds exhibit various chemical reactions due to their complex structure. They can undergo reactions such as cycloadditions, which are often used to synthesize novel compounds with potential biological activity. The reactivity can be influenced by factors like the presence of electron-withdrawing or electron-donating groups, the nature of the solvent, and the reaction conditions (Girgis, 2009).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, melting point, and crystalline structure, are closely related to their molecular structure. The spiro linkage and the nature of substituents can affect these properties, influencing their potential applications in various fields (Osyanin et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1'-methylspiro[3H-1,3-benzoxazine-2,3'-indole]-2',4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-18-12-8-4-3-7-11(12)16(15(18)20)17-14(19)10-6-2-5-9-13(10)21-16/h2-9H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPNYAHEDUKMPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NC(=O)C4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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